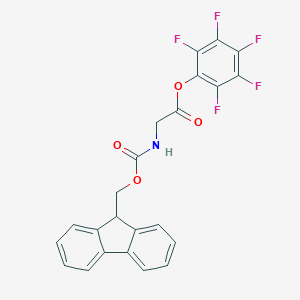
Fmoc-Gly-OPfp
概述
描述
Fmoc-Gly-OPfp: N-α-fluorenylmethyloxycarbonyl-glycine pentafluorophenyl ester , is a derivative of glycine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile, and a pentafluorophenyl ester, which facilitates the coupling of glycine residues to other amino acids .
作用机制
Target of Action
Fmoc-Gly-OPfp, or N-α-Fmoc-glycine pentafluorophenyl ester, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Result of Action
The primary result of this compound’s action is the successful protection of amines during peptide synthesis, allowing for the creation of complex peptides without unwanted side reactions . After the peptide chain is assembled, the Fmoc group is removed, revealing the original amine group .
Action Environment
The action of this compound is influenced by several environmental factors. The introduction and removal of the Fmoc group are sensitive to the pH of the environment . For instance, the Fmoc group is removed using a base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Therefore, the pH and the specific base used can significantly impact the efficacy of this compound. Additionally, the temperature and solvent can also affect the stability and reactivity of this compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-OPfp typically involves the reaction of N-α-fluorenylmethyloxycarbonyl-glycine (Fmoc-Gly-OH) with pentafluorophenol (PfpOH) in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
化学反应分析
Types of Reactions: Fmoc-Gly-OPfp primarily undergoes nucleophilic substitution reactions . The pentafluorophenyl ester group is highly reactive towards nucleophiles, making it an excellent leaving group in peptide coupling reactions .
Common Reagents and Conditions:
Nucleophiles: Amines (e.g., primary and secondary amines)
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Conditions: Room temperature to slightly elevated temperatures (20-40°C)
Major Products: The major product of the reaction between this compound and an amine is the corresponding Fmoc-protected peptide . The pentafluorophenyl group is released as a byproduct .
科学研究应用
Chemistry: Fmoc-Gly-OPfp is extensively used in the synthesis of peptides and proteins. It facilitates the coupling of glycine residues to other amino acids, enabling the construction of complex peptide sequences .
Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These compounds are valuable tools for studying protein-protein interactions and enzyme activities .
Medicine: this compound is employed in the development of peptide-based therapeutics. These therapeutics include peptide vaccines, enzyme inhibitors, and receptor agonists/antagonists .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also utilized in the production of peptide-based materials for various applications, including drug delivery systems and biomaterials .
相似化合物的比较
- Fmoc-Gly-OH (N-α-fluorenylmethyloxycarbonyl-glycine)
- Fmoc-Gly-OSu (N-α-fluorenylmethyloxycarbonyl-glycine succinimidyl ester)
- Fmoc-Gly-OBt (N-α-fluorenylmethyloxycarbonyl-glycine benzotriazolyl ester)
Comparison: Fmoc-Gly-OPfp is unique due to the presence of the pentafluorophenyl ester group, which provides higher reactivity compared to other esters like succinimidyl and benzotriazolyl esters. This increased reactivity makes this compound particularly useful in peptide synthesis, where efficient coupling reactions are essential .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F5NO4/c24-17-18(25)20(27)22(21(28)19(17)26)33-16(30)9-29-23(31)32-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSDTBJWUJIFBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369829 | |
| Record name | Fmoc-Gly-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-85-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine 2,3,4,5,6-pentafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86060-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Gly-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-glycin pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Fmoc-Gly-OPfp in the research on Buckyball-amino acid acylation of pdCpA?
A: The research papers focus on attaching a Buckyball-amino acid (Baa) to a phospho-cytidine-phospho-adenosine (pdCpA) subunit. The researchers faced challenges due to the hydrophobic nature of Baa. They discovered that while Baa coupling was unsuccessful, this compound, a hydrophobic perfluorophenyl ester, successfully coupled to pdCpA. [, ] This finding suggests that steric hindrance, rather than hydrophobicity alone, might be the limiting factor in Baa coupling. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


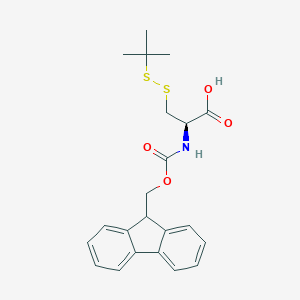
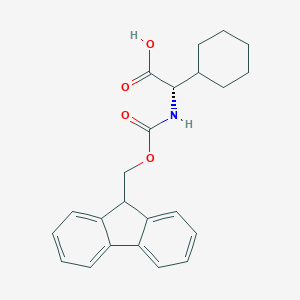
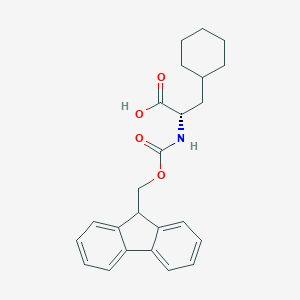
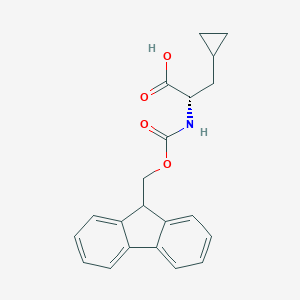
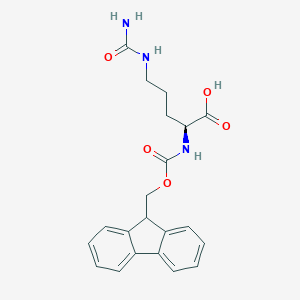
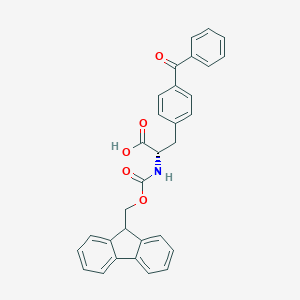

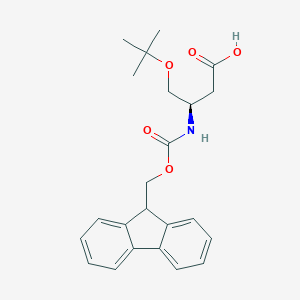

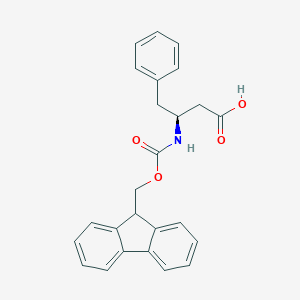
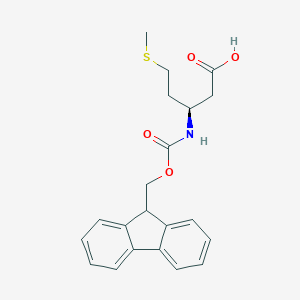
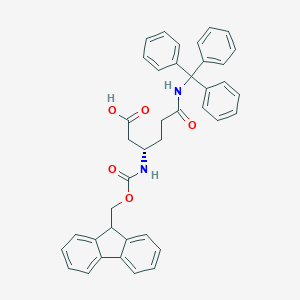
![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B557522.png)
